molecular formula C11H18O B085384 Tricyclo[4.3.1.13,8]undecan-3-ol CAS No. 14504-80-4

Tricyclo[4.3.1.13,8]undecan-3-ol

Cat. No. B085384
CAS RN: 14504-80-4
M. Wt: 166.26 g/mol
InChI Key: UYAPHBILAQZRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[4.3.1.1(3,8)]undecane, also known as Homoadamantane, is a chemical compound with the formula C11H18 . It has a molecular weight of 150.2606 .


Molecular Structure Analysis

The molecular structure of Tricyclo[4.3.1.1(3,8)]undecane can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is LFWQUGCYGMCTQW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tricyclo[4.3.1.1(3,8)]undecane include a molecular weight of 150.2606 .

Scientific Research Applications

  • Skeletal Rearrangements : Tricyclo[4.3.1.13,8]undecan-3-ol and its derivatives undergo skeletal rearrangements under certain conditions, which is a significant process in organic synthesis (Kakiuchi et al., 1990).

  • Intermediates in Isomerization : It acts as an intermediate in the isomerization of other compounds, highlighting its role in the transformation of chemical structures (Varca csiu et al., 1973).

  • Synthesis of Complex Molecules : This compound is utilized in the synthesis of complex molecules like 2,11-Dehydrohomoadamantane, showcasing its utility in constructing intricate chemical architectures (Katsushima et al., 1980).

  • Regiospecific Reactions : It is involved in regiospecific reactions, such as bromination, which are crucial for creating specific molecular configurations (InamotoYoshiaki et al., 1978).

  • Palladium-Catalyzed Reactions : Tricyclo[4.3.1.13,8]undecan-3-ol derivatives are used in palladium-catalyzed reactions for synthesizing sesquiterpenoids, demonstrating its role in natural product synthesis (Toyota et al., 2000).

  • Biological Activity : Some derivatives exhibit biological activities, such as antiviral properties, indicating its potential in medicinal chemistry (Aigami et al., 1976).

  • Synthetic Approaches to Natural Products : It is used in the synthesis of structures like the Zizaane ring system, relevant in the study of natural products (Laplace & Winne, 2014).

properties

IUPAC Name

tricyclo[4.3.1.13,8]undecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAPHBILAQZRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340544
Record name Tricyclo[4.3.1.13,8]undecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[4.3.1.13,8]undecan-3-ol

CAS RN

14504-80-4
Record name Tricyclo[4.3.1.13,8]undecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclo[4.3.1.13,8]undecan-3-ol
Reactant of Route 2
Tricyclo[4.3.1.13,8]undecan-3-ol
Reactant of Route 3
Tricyclo[4.3.1.13,8]undecan-3-ol
Reactant of Route 4
Tricyclo[4.3.1.13,8]undecan-3-ol
Reactant of Route 5
Tricyclo[4.3.1.13,8]undecan-3-ol
Reactant of Route 6
Tricyclo[4.3.1.13,8]undecan-3-ol

Citations

For This Compound
3
Citations
Z Hou, XD Wang, J Liang, HS Wu, WB Kong - papers.ssrn.com
Abstract: In this work, the six fractions separated by column chromatography of El sholtzia densa essential oil were analyzed for their chemical composition by GC-MS. Each fraction was …
Number of citations: 0 papers.ssrn.com
ZD Zeng, YZ Liang, YL Wang, XR Li, LM Liang… - … of Chromatography A, 2006 - Elsevier
In this investigation, a novel chemometric method is developed for the analysis of five possible relationships of components or spectral features between two correlative but different …
Number of citations: 87 www.sciencedirect.com
STN AnaVist - 2013 - Citeseer
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.